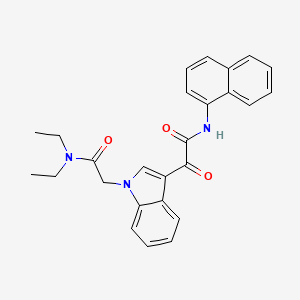
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other indole and naphthalene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Pharmacokinetics
Given its molecular weight and structure, it may have reasonable bioavailability, but this would need to be confirmed experimentally .
Actividad Biológica
The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide (CAS Number: 893985-43-8) is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant data tables and case studies.
- Molecular Formula: C25H27N3O5
- Molecular Weight: 449.5 g/mol
- Structure: The compound features an indole core linked to a diethylamino group and a naphthalenyl moiety, contributing to its diverse biological activities.
Antibacterial Activity
Research indicates that compounds related to this structure exhibit significant antibacterial properties. For instance, the minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) was reported at low concentrations, suggesting potent antibacterial activity.
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | MRSA | 0.98 | 12.50 |
| Related Compound | S. epidermidis | 7.80 | 12.50 |
These findings highlight the compound's potential as a therapeutic agent against resistant bacterial strains .
Antifungal Activity
The compound has also been evaluated for antifungal properties, specifically against Candida albicans. The results indicate moderate activity with MIC values suggesting efficacy in inhibiting fungal growth.
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 7.80 |
The data suggests that this compound could be further explored for antifungal applications .
Cytotoxic Activity
Cytotoxicity assays have demonstrated that certain derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. The IC50 values were observed in the low micromolar range, indicating strong cytotoxic potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | <10 |
| Related Compound | HeLa (Cervical Cancer) | <10 |
These findings point to a promising avenue for cancer therapeutics .
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds similar to this compound:
- Synthesis and Evaluation : A study synthesized multiple indole derivatives and assessed their antibacterial and cytotoxic properties, with some compounds exhibiting potent activity against MRSA and various cancer cell lines .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinities of these compounds to specific protein targets associated with bacterial resistance mechanisms, further validating their potential as drug candidates .
Propiedades
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-naphthalen-1-yl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-3-28(4-2)24(30)17-29-16-21(20-13-7-8-15-23(20)29)25(31)26(32)27-22-14-9-11-18-10-5-6-12-19(18)22/h5-16H,3-4,17H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQIEHMUZSBGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














